N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

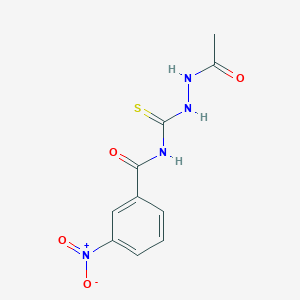

“N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide” is a complex organic compound. It contains a benzene ring which suggests aromatic properties, a nitro group (-NO2) which is often used in the synthesis of explosives, a sulfonamide group (-SO2NH2) which is a common feature in some antibiotics, and a methoxypropyl group (-OCH2CH2CH2-) which is a type of ether .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing, which would deactivate the benzene ring towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present. For example, the presence of a sulfonamide could increase water solubility, while the benzene ring could contribute to a higher melting point .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Compounds

Research led by Kyosuke Kaneda (2020) delves into the development of unique polyheterocyclic compounds through sequential Nicholas and Pauson-Khand reactions, highlighting the production of 2-aminobenzenesulfonamide-containing cyclononyne as a versatile click cycloalkyne agent. This work emphasizes the role of aminobenzenesulfonamide derivatives, including N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide, in organic synthesis and pharmaceutical applications, demonstrating their potential as functional molecules (Kaneda, 2020).

Environmental and Analytical Applications

A review on photosensitive protecting groups by B. Amit, U. Zehavi, and A. Patchornik (1974) discusses the application of 2-nitrobenzyl, 3-nitrophenyl, and related compounds in synthetic chemistry. These groups show promise for future developments, indicating potential uses for N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide in creating photosensitive materials or reagents (Amit, Zehavi, & Patchornik, 1974).

Water Treatment and Environmental Science

M. Sgroi et al. (2018) review the formation and removal of N-Nitrosodimethylamine (NDMA) and its precursors, including compounds like N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide, in water and wastewater. The study discusses the challenges and strategies for mitigating NDMA formation, a critical aspect in ensuring water safety and environmental protection (Sgroi et al., 2018).

Advanced Oxidation Processes

Research on advanced oxidation processes for the degradation of pollutants in water highlights the relevance of N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide as a potential substrate or by-product. Studies like those by Mohammad Qutob et al. (2022) elaborate on the degradation pathways, by-products, and the effectiveness of various treatments in removing complex organic compounds from water, presenting a critical view on environmental remediation techniques (Qutob et al., 2022).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5S/c1-9-4-5-10(8-11(9)13(14)15)19(16,17)12-6-3-7-18-2/h4-5,8,12H,3,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBUBZRKFYCKPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCCOC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxypropyl)-4-methyl-3-nitrobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[(2-nitrobenzoyl)amino]carbamothioyl]propanamide](/img/structure/B410651.png)

![N-[1-(2-adamantyl)ethyl]-4-nitrobenzamide](/img/structure/B410653.png)

![N-[(2-benzoylhydrazino)carbothioyl]propanamide](/img/structure/B410654.png)

![N-[N'-(4-Nitro-benzoyl)-hydrazinocarbothioyl]-propionamide](/img/structure/B410655.png)

![N-{[2-(4-bromobenzoyl)hydrazino]carbothioyl}propanamide](/img/structure/B410656.png)

![N-[N'-(4-Butoxy-benzoyl)-hydrazinocarbothioyl]-propionamide](/img/structure/B410657.png)

![N-({2-[2-(benzyloxy)benzoyl]hydrazino}carbothioyl)propanamide](/img/structure/B410658.png)

![4-methyl-N-[(2-propionylhydrazino)carbothioyl]benzamide](/img/structure/B410661.png)

![4-Methyl-N-[N'-(3-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B410663.png)

![4-Methyl-N-[N'-(4-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B410664.png)

![4-methyl-N-[[[2-(2-methylphenoxy)acetyl]amino]carbamothioyl]benzamide](/img/structure/B410665.png)

![4-Methyl-N-[N'-(2-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B410666.png)

![N-{[2-({4-nitrophenoxy}acetyl)hydrazino]carbothioyl}propanamide](/img/structure/B410669.png)